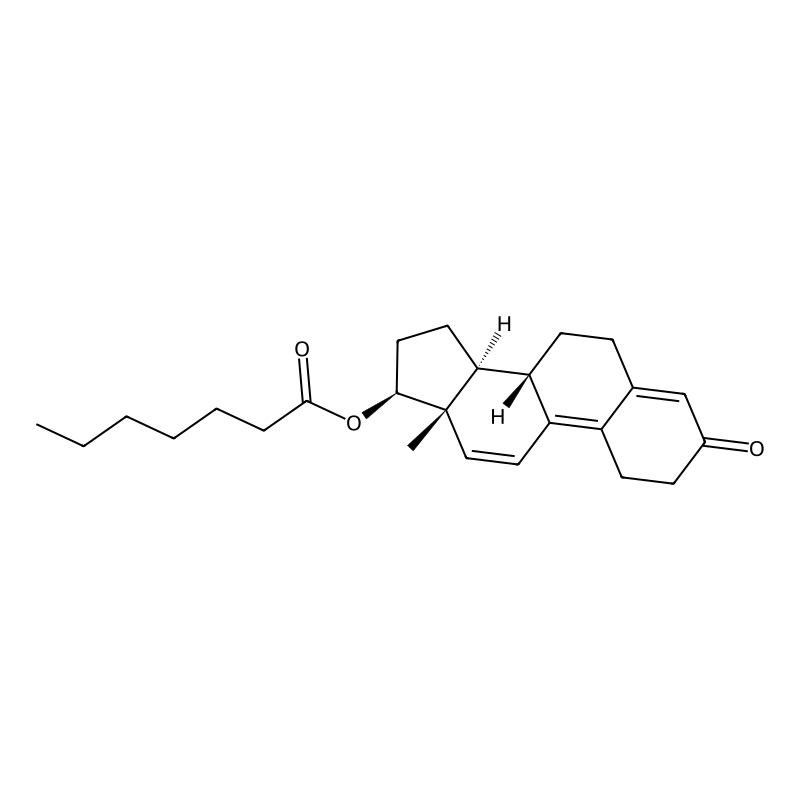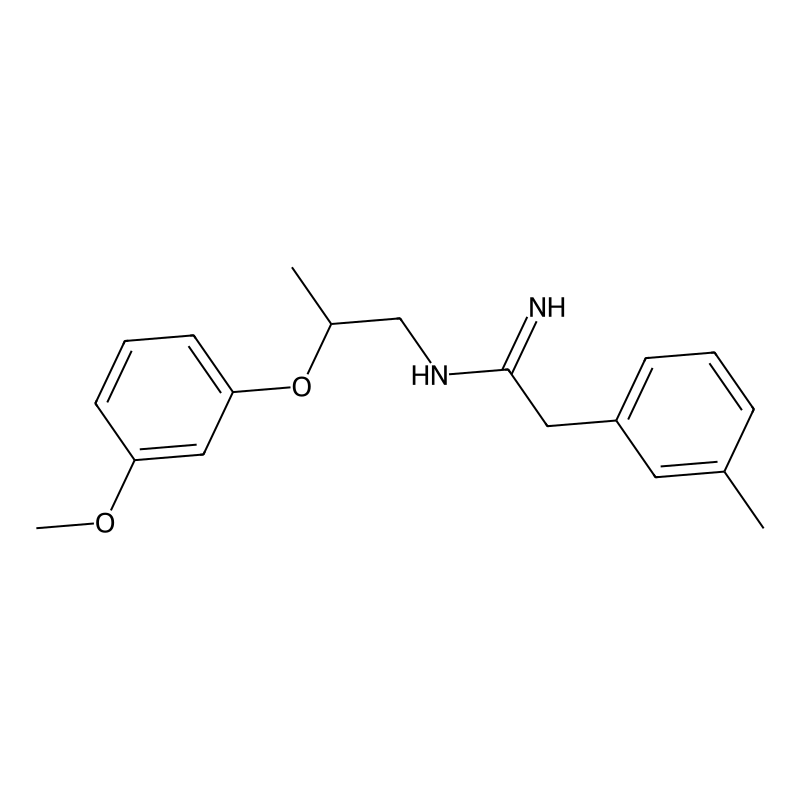Udp-beta-L-rhamnose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Udp-beta-L-rhamnose is a natural product found in Arabidopsis thaliana with data available.
UDP-beta-L-rhamnose is a nucleotide sugar that plays a critical role in the biosynthesis of polysaccharides and glycoproteins in various organisms. It is characterized by the presence of a beta configuration at its anomeric center. The molecular formula for UDP-beta-L-rhamnose is C₁₅H₂₄N₂O₁₆P₂, and it consists of a uridine diphosphate moiety linked to L-rhamnose, a six-carbon sugar that is commonly found in plant cell walls and bacterial polysaccharides . This compound is essential for the rhamnosylation process, where rhamnose residues are added to growing carbohydrate chains, influencing the structural properties and biological functions of these molecules.
- Rhamnosylation Reaction: UDP-beta-L-rhamnose reacts with an acceptor molecule (such as a flavonoid) to form a rhamnoside, releasing UDP as a byproduct. An example reaction is:
This reaction is crucial for the biosynthesis of secondary metabolites like flavonoid glycosides .
UDP-beta-L-rhamnose exhibits significant biological activity, particularly in plant systems and certain bacteria. It is involved in:
- Cell Wall Biosynthesis: Rhamnose contributes to the structural integrity of plant cell walls and is integral to the formation of pectin and hemicellulose.
- Pathogen Interaction: In some pathogenic bacteria, rhamnose-containing polysaccharides can play roles in evading host immune responses.
- Flavonoid Glycosylation: The compound facilitates the modification of flavonoids, enhancing their stability and bioactivity
The synthesis of UDP-beta-L-rhamnose can be achieved through both enzymatic and chemical methods:
- Enzymatic Synthesis:
- In plants, UDP-beta-L-rhamnose is synthesized from UDP-glucose via a two-step enzymatic process involving:
- UDP-glucose-4,6-dehydratase: Converts UDP-glucose to UDP-4-keto-6-deoxyglucose.
- Bifunctional enzyme (UDP-4-keto-6-deoxyglucose-3,5-epimerase/reductase): Converts UDP-4-keto-6-deoxyglucose to UDP-beta-L-rhamnose
UDP-beta-L-rhamnose has several applications across various fields:
- Pharmaceuticals: Used in the synthesis of glycosylated drugs which can enhance bioavailability.
- Food Industry: Employed in flavoring agents and food preservatives due to its role in modifying natural compounds.
- Agriculture: Investigated for its role in plant defense mechanisms against pathogens
Studies on UDP-beta-L-rhamnose interactions focus on its role as a substrate for glycosyltransferases. These enzymes exhibit specificity towards various acceptors, leading to diverse biological outcomes. For instance:
- Glycosyltransferase Enzyme Studies: Characterization of enzymes that utilize UDP-beta-L-rhamnose has revealed insights into substrate specificity and catalytic mechanisms, which are crucial for understanding plant metabolism and secondary metabolite production
Several compounds share structural similarities with UDP-beta-L-rhamnose, including:
Compound Name Structure Unique Features UDP-alpha-D-glucose C₁₅H₂₄N₂O₁₆P₂ Precursor for starch and glycogen biosynthesis dTDP-alpha-D-rhamnose C₁₃H₂₃N₂O₁₄P Involved in bacterial polysaccharide synthesis GDP-alpha-D-mannose C₁₅H₂₄N₂O₁₆P₂ Key component in glycoprotein synthesis Uniqueness of UDP-beta-L-rhamnose
UDP-beta-L-rhamnose is unique due to its specific role in plant systems and its involvement in the biosynthesis of rhamnosylated secondary metabolites. Unlike other nucleotide sugars, it specifically contributes to the structural diversity of polysaccharides found in plant cell walls and certain bacterial capsules
Physical Description
SolidXLogP3
-6.1Hydrogen Bond Acceptor Count
16Hydrogen Bond Donor Count
8Exact Mass
550.06010668 g/molMonoisotopic Mass
550.06010668 g/molHeavy Atom Count
35Other CAS
1955-26-6Wikipedia
UDP-L-rhamnose
UDP-rhamnose
UDP-beta-L-rhamnoseDates
Modify: 2024-02-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds - Glycosyltransferase Enzyme Studies: Characterization of enzymes that utilize UDP-beta-L-rhamnose has revealed insights into substrate specificity and catalytic mechanisms, which are crucial for understanding plant metabolism and secondary metabolite production
- In plants, UDP-beta-L-rhamnose is synthesized from UDP-glucose via a two-step enzymatic process involving:
- Enzymatic Synthesis:








